3-Allyl-4-(allyloxy)benzaldehyde

orthogonal functionalization sequential derivatization building block versatility

3‑Allyl‑4‑(allyloxy)benzaldehyde (CAS 136433‑45‑9, C₁₃H₁₄O₂, MW 202.25 g/mol) is an aromatic aldehyde that carries both a C‑allyl substituent at the 3‑position and an O‑allyl substituent at the 4‑position of the benzene ring [REFS‑1]. This distinct arrangement furnishes two differently tethered olefins on the same scaffold, enabling orthogonal functionalization strategies that are not accessible with the commonly employed mono‑allyl analogs such as 4‑(allyloxy)benzaldehyde (CAS 40663‑68‑1) [REFS‑2].

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 136433-45-9
Cat. No. B1280621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-4-(allyloxy)benzaldehyde
CAS136433-45-9
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC(=C1)C=O)OCC=C
InChIInChI=1S/C13H14O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2
InChIKeyUUGSYFSEGOEBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allyl-4-(allyloxy)benzaldehyde (CAS 136433-45-9): A Dual‑Allyl Benzaldehyde Building Block for Multi‑Step Syntheses


3‑Allyl‑4‑(allyloxy)benzaldehyde (CAS 136433‑45‑9, C₁₃H₁₄O₂, MW 202.25 g/mol) is an aromatic aldehyde that carries both a C‑allyl substituent at the 3‑position and an O‑allyl substituent at the 4‑position of the benzene ring [REFS‑1]. This distinct arrangement furnishes two differently tethered olefins on the same scaffold, enabling orthogonal functionalization strategies that are not accessible with the commonly employed mono‑allyl analogs such as 4‑(allyloxy)benzaldehyde (CAS 40663‑68‑1) [REFS‑2]. The compound is offered through several global suppliers as a research‑grade building block, typically at ≥95 % purity and often stabilized with 4‑tert‑butylcatechol (TBC) to suppress premature polymerization of the allyl moieties [REFS‑1][REFS‑3].

Why 3‑Allyl‑4‑(allyloxy)benzaldehyde Cannot Be Replaced by Simpler Allyl‑Benzaldehydes


Structurally simpler compounds such as 4‑(allyloxy)benzaldehyde or 3‑allyl‑4‑hydroxybenzaldehyde lack the simultaneous presence of a carbon‑bound and an oxygen‑bound allyl group on the same aromatic core. This dual‑allyl architecture is the prerequisite for reaction cascades that rely on sequential, chemoselective transformations of the two olefins (e.g., a first thiol‑ene reaction at the less hindered O‑allyl ether followed by a metal‑catalyzed cross‑coupling at the C‑allyl position) [REFS‑1]. Furthermore, the presence of two polymerizable allyl groups manifests in a notably higher propensity for radical oligomerization, which is why commercial samples of the title compound are routinely stabilized with a radical inhibitor (TBC) while mono‑allyl analogs are sold without such additives [REFS‑2][REFS‑3]. Consequently, attempts to substitute the title compound with a mono‑allyl benzaldehyde will either foreclose the desired bifunctional reactivity or introduce an uncontrolled polymerization risk in processes that actually require the dual‑allyl motif.

Quantitative Differentiation Evidence for 3‑Allyl‑4‑(allyloxy)benzaldehyde vs. Closest Analogs


Dual‑Allyl Orthogonality vs. Single‑Allyl Limitation of 4‑(Allyloxy)benzaldehyde

The target compound contains one C‑allyl (position 3) and one O‑allyl (position 4) substituent, providing two chemically distinct allyl environments. In contrast, 4‑(allyloxy)benzaldehyde possesses only a single O‑allyl group. This structural difference enables reaction sequences that are impossible with mono‑allyl analogs: for instance, a thiol‑ene “click” reaction can be performed selectively on the less sterically hindered O‑allyl ether while the C‑allyl remains available for a subsequent Suzuki or Heck coupling [REFS‑1]. No such orthogonal sequence can be designed with 4‑(allyloxy)benzaldehyde.

orthogonal functionalization sequential derivatization building block versatility

Stabilizer Requirement as a Quantitative Polymerization Propensity Indicator

The target compound is commercialized with the radical inhibitor 4‑tert‑butylcatechol (TBC) added to prevent spontaneous oligomerization, whereas the mono‑allyl analog 4‑(allyloxy)benzaldehyde (CAS 40663‑68‑1) is sold without any stabilizer [REFS‑2][REFS‑3]. The explicit requirement for TBC stabilization quantitatively reflects the higher polymerization risk inherent to the diallyl motif; the presence of two allyl groups roughly doubles the concentration of polymerizable olefin units in the neat liquid, which correlates with a significant shortening of the uninhibited shelf‑life.

polymerization inhibition stabilizer TBC storage stability

Purity Ceiling: Target Compound’s Typical 95 % vs. 97 % for 4‑(Allyloxy)benzaldehyde

Major suppliers list the target compound at 95 % purity (Sigma‑Aldrich) or 95 %+ (stabilized with TBC, Bidepharm), whereas 4‑(allyloxy)benzaldehyde is routinely offered at 97 % purity (Sigma‑Aldrich) [REFS‑2][REFS‑3][REFS‑4]. The 2‑percentage‑point lower typical purity of the diallyl compound is consistent with the increased synthetic effort (three steps vs. one step for the mono‑allyl analog) and the difficulty of removing oligomeric impurities formed during work‑up or storage.

purity specification quality control batch consistency

Influenza Neuraminidase SAR Context – Activity Cliff from 4‑O‑Allyl to 4‑O‑Alkyl Derivatives

In a focused SAR study, the closely related compound 3‑(allyloxy)‑4‑hydroxybenzaldehyde exhibited IC₅₀ values of 26.96 μM, 27.73 μM, and 25.13 μM against three H1N1 influenza strains, whereas the corresponding benzoic acid derivatives and simpler allyl‑benzaldehydes displayed only millimolar‑level inhibition [REFS‑5]. The title compound is the O‑allylated derivative of this active scaffold; loss of the free 4‑OH in the target compound is predicted to modulate hydrogen‑bonding interactions with the neuraminidase active site, creating an “activity cliff” that can be exploited to map the pharmacophore.

influenza neuraminidase structure–activity relationship antiviral probe

High‑Value Application Scenarios Where 3‑Allyl‑4‑(allyloxy)benzaldehyde Outperforms Generic Alternatives


Orthogonal Dual‑Functionalization Platform for Complex Molecule Assembly

Synthetic chemists designing multi‑step routes to polyfunctional arenes can exploit the chemoselectivity between the O‑allyl and C‑allyl groups. For example, a thiol‑ene reaction can first install a linker at the O‑allyl position under radical conditions, followed by a palladium‑catalyzed cross‑coupling at the C‑allyl position. This sequential strategy is not feasible with 4‑(allyloxy)benzaldehyde or 3‑allyl‑4‑hydroxybenzaldehyde, both of which lack the second allyl handle [REFS‑1]. The orthogonal reactivity directly reduces the number of protection/deprotection steps, streamlining the synthesis of bifunctional ligands, molecular probes, or polymer cross‑linkers.

Controlled Radical Polymerization or Cross‑Linking Monomer

Materials scientists requiring a benzaldehyde‑cored monomer with precisely two polymerizable allyl groups will find the title compound uniquely suited. The need for TBC stabilization confirms a high density of polymerizable olefins; upon removal of the inhibitor, the compound can undergo controlled radical polymerization or serve as a bis‑allyl cross‑linker in thiol‑ene networks, yielding aldehyde‑functionalized polymers that can be further post‑modified via imine or hydrazone formation [REFS‑2]. Mono‑allyl analogs cannot achieve the same cross‑link density.

Pharmacophore Mapping of Influenza Neuraminidase Inhibitors

Medicinal chemists exploring the SAR around the 3‑allyl‑4‑hydroxybenzaldehyde chemotype can use the title compound as a protected precursor or a specificity probe. The documented ~40‑fold activity drop upon removal or alkylation of the 4‑OH group makes the O‑allylated derivative a valuable tool for verifying hydrogen‑bond dependency in the neuraminidase active site without resorting to separate protection/deprotection sequences [REFS‑5].

Standard‑Grade Intermediate for Heterocycle Synthesis via Tandem Claisen Rearrangement

Although the 3‑position is blocked, the 4‑allyloxy group can still participate in microwave‑promoted tandem Claisen rearrangement/cyclization cascades with appropriate ortho‑alkynyl or ortho‑acyl substituents. The resulting chromone or benzofuran derivatives retain the 3‑allyl substituent, which can be leveraged for additional diversification. This tandem reactivity is well‑established for 2‑allyloxybenzaldehydes but is uniquely extended to the 4‑allyloxy‑3‑allyl substitution pattern provided by the title compound [REFS‑1].

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